3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Overview
Description
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves multi-step procedures starting from commercially available precursors. One common synthetic route involves the bromination and chlorination of a pyrrolo[2,3-b]pyridine derivative. The reaction conditions often include the use of bromine and chlorine sources such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), respectively, under controlled temperatures and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of kinase inhibitors and other bioactive molecules targeting cancer and other diseases.
Chemical Biology: Used in the development of chemical probes to study biological pathways and protein functions.
Material Science: Employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol in biological systems often involves inhibition of specific enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol
Uniqueness
3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of selective inhibitors and other bioactive molecules. Its ability to inhibit multiple targets, such as FGFRs, further enhances its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
3-bromo-6-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-2-10-7-6(3)4(12)1-5(9)11-7/h1-2H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQFGBXRANZMFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C(C1=O)C(=CN2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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